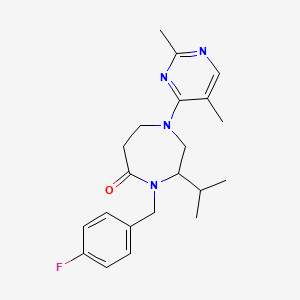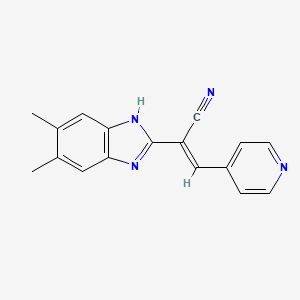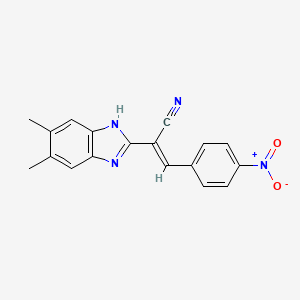METHANONE](/img/structure/B5488357.png)
[4-(1-ADAMANTYL)PIPERAZINO](3-METHYLPHENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-ADAMANTYL)PIPERAZINOMETHANONE is a complex organic compound that features both adamantyl and piperazine moieties. The adamantyl group is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound. The piperazine ring is a common structural motif in medicinal chemistry, often associated with a wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected and further cyclized to yield the desired compound . Another method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce adamantylidene derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(1-ADAMANTYL)PIPERAZINOMETHANONE undergoes various types of chemical reactions, including:
Oxidation: The adamantyl group can be oxidized under specific conditions to form adamantylidene derivatives.
Reduction: Reduction reactions can be used to modify the piperazine ring or the adamantyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various adamantylidene and piperazinopyrrolidinone derivatives .
Scientific Research Applications
4-(1-ADAMANTYL)PIPERAZINOMETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The adamantyl group provides rigidity and stability, while the piperazine ring can interact with various biological receptors. The compound may exert its effects through pathways involving oxidative stress or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like trimetazidine and ranolazine share the piperazine ring and exhibit similar biological activities.
Adamantane Derivatives: Compounds such as amantadine and memantine feature the adamantyl group and are used in antiviral and neuroprotective therapies.
Uniqueness
What sets 4-(1-ADAMANTYL)PIPERAZINOMETHANONE apart is the combination of the adamantyl and piperazine moieties, which confer unique physical, chemical, and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-16-3-2-4-20(9-16)21(25)23-5-7-24(8-6-23)22-13-17-10-18(14-22)12-19(11-17)15-22/h2-4,9,17-19H,5-8,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELJTFPSTMIYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl {2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}carbamate](/img/structure/B5488276.png)
![N-{(1S)-3-(methylthio)-1-[(2-phenyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]propyl}acetamide](/img/structure/B5488283.png)

![N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-2,1,3-benzoxadiazole-5-carboxamide 1-oxide](/img/structure/B5488292.png)
![N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]leucine](/img/structure/B5488298.png)
![8-chloro-4-[(2-ethyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-2-methylquinoline](/img/structure/B5488301.png)
![3-(Butylsulfanyl)-6-(4,5-dibromo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5488316.png)

![N-(1,3-benzothiazol-2-ylmethyl)-4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzamide](/img/structure/B5488329.png)
![4-methyl-5-{4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}-1,3-thiazol-2-amine](/img/structure/B5488341.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5488351.png)
![N-methyl-1-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-pyrrolidinecarboxamide](/img/structure/B5488361.png)

![N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5488376.png)
